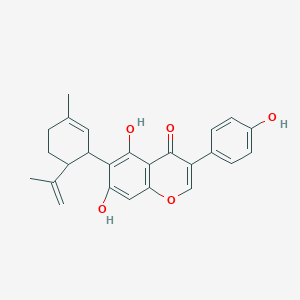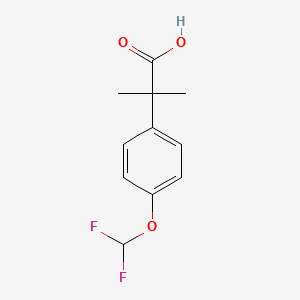
2-(4-(Difluoromethoxy)phenyl)-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-(4-(difluorometoxi)fenil)-2-metilpropanoico es un compuesto orgánico caracterizado por la presencia de un grupo difluorometoxi unido a un anillo fenilo, que a su vez está conectado a una parte de ácido metilpropanoico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Un método común implica la reacción del ácido 4-(difluorometoxi)fenilacético con reactivos apropiados en condiciones controladas . Las condiciones de reacción a menudo incluyen el uso de catalizadores y ajustes específicos de temperatura y presión para garantizar que el producto deseado se obtenga con alta pureza.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los subproductos. Las técnicas como los reactores de flujo continuo y los sistemas de síntesis automatizados se pueden emplear para mejorar la eficiencia y la escalabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido 2-(4-(difluorometoxi)fenil)-2-metilpropanoico puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar las cetonas o los ácidos carboxílicos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o alcanos.
Sustitución: El grupo difluorometoxi se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Los reactivos comunes que se utilizan en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y nucleófilos para reacciones de sustitución. Las condiciones de reacción suelen implicar disolventes específicos, temperaturas y catalizadores para facilitar las transformaciones deseadas .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
El ácido 2-(4-(difluorometoxi)fenil)-2-metilpropanoico tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: El compuesto se puede utilizar en estudios que implican la inhibición enzimática y las interacciones de proteínas.
Industria: Se puede utilizar en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo por el cual el ácido 2-(4-(difluorometoxi)fenil)-2-metilpropanoico ejerce sus efectos implica interacciones con objetivos moleculares específicos. Estos objetivos pueden incluir enzimas, receptores u otras proteínas involucradas en vías biológicas. El grupo difluorometoxi puede mejorar la afinidad y especificidad de unión del compuesto, lo que lleva a una modulación más eficaz del objetivo .
Comparación Con Compuestos Similares
Compuestos similares
Ácido 4-(trifluorometoxi)fenilacético: Similar en estructura pero con un grupo trifluorometoxi en lugar de un grupo difluorometoxi.
Ácido 2-(4-metoxifenil)-2-metilpropanoico: Contiene un grupo metoxi en lugar de un grupo difluorometoxi.
Ácido 2-(4-fluorofenil)-2-metilpropanoico: Presenta un solo átomo de flúor en el anillo fenilo.
Singularidad
La presencia del grupo difluorometoxi en el ácido 2-(4-(difluorometoxi)fenil)-2-metilpropanoico confiere propiedades químicas únicas, como una mayor estabilidad y lipofilia, en comparación con compuestos similares. Esto lo hace particularmente valioso en aplicaciones donde estas propiedades son ventajosas .
Propiedades
Fórmula molecular |
C11H12F2O3 |
|---|---|
Peso molecular |
230.21 g/mol |
Nombre IUPAC |
2-[4-(difluoromethoxy)phenyl]-2-methylpropanoic acid |
InChI |
InChI=1S/C11H12F2O3/c1-11(2,9(14)15)7-3-5-8(6-4-7)16-10(12)13/h3-6,10H,1-2H3,(H,14,15) |
Clave InChI |
INIITOOYOXGCMR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1=CC=C(C=C1)OC(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


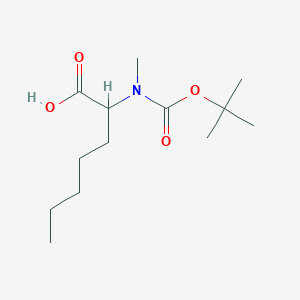
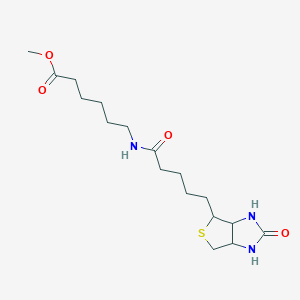

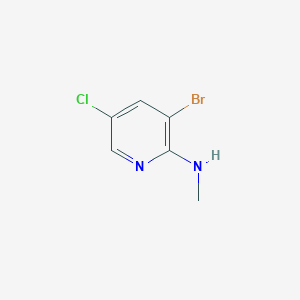
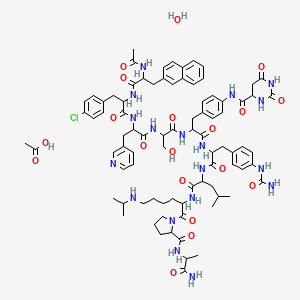
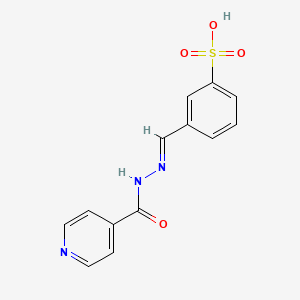
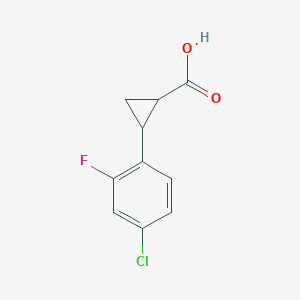
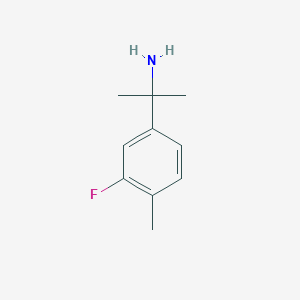

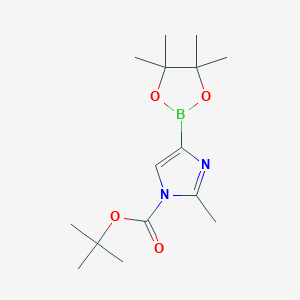
![1-{6-amino-9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-9H-purin-2-yl}-N-methyl-1H-pyrazole-4-carboxamide hydrate](/img/structure/B12302145.png)


